molecular formula C8H17NO B13711823 cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

Cat. No.: B13711823
M. Wt: 143.23 g/mol
InChI Key: XNJOAWCTWYVZPZ-YUMQZZPRSA-N
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Description

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol: is an organic compound that belongs to the class of cyclopentyl alcohols. This compound features a cyclopentane ring substituted with a methyl group, a methylamino group, and a hydroxyl group. The “cis” configuration indicates that the substituents are on the same side of the cyclopentane ring, which can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with cyclopentane, a series of reactions introduce the methyl and methylamino groups.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced via oxidation or substitution reactions.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using catalysts to add hydrogen atoms to the precursor molecules.

    Selective Oxidation: Employing specific oxidizing agents to introduce the hydroxyl group without affecting other functional groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction to form various derivatives.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various amines and substituted cyclopentanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential precursor for drug development, especially in the synthesis of compounds with biological activity.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol exerts its effects involves:

    Molecular Targets: Interacts with specific enzymes or receptors.

    Pathways: Participates in metabolic pathways, influencing biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    trans-(2-Methyl-2-methylamino-cyclopentyl)-methanol: Differing in the spatial arrangement of substituents.

    2-Methyl-2-methylamino-cyclopentanol: Lacking the cis configuration.

Uniqueness

    cis Configuration: The cis configuration can lead to unique chemical properties and reactivity compared to its trans counterpart.

    Functional Groups: The presence of both methyl and methylamino groups on the cyclopentane ring makes it distinct from other cyclopentyl alcohols.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol

InChI

InChI=1S/C8H17NO/c1-8(9-2)5-3-4-7(8)6-10/h7,9-10H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

XNJOAWCTWYVZPZ-YUMQZZPRSA-N

Isomeric SMILES

C[C@@]1(CCC[C@H]1CO)NC

Canonical SMILES

CC1(CCCC1CO)NC

Origin of Product

United States

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